3-Fluoro-3-[(oxan-4-yl)methyl]azetidine hydrochloride is a synthetic compound that belongs to the class of azetidine derivatives, which are five-membered cyclic amines. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals. The molecular formula for this compound is and it has a molecular weight of 219.66 g/mol. It is classified under the Globally Harmonized System of Classification and Labelling of Chemicals as a substance with acute toxicity .
The synthesis of 3-Fluoro-3-[(oxan-4-yl)methyl]azetidine hydrochloride typically involves several key steps:
The detailed technical steps can vary based on the specific synthetic pathway chosen, but they generally involve careful control of reaction conditions to optimize yield and purity.
The molecular structure of 3-Fluoro-3-[(oxan-4-yl)methyl]azetidine hydrochloride can be represented by its canonical SMILES notation: C1C(CN1)(CC2=CC=C(C=C2)F)F.Cl. This notation indicates a complex structure with multiple functional groups:
SYLXTXVNLBKBAV-UHFFFAOYSA-N3-Fluoro-3-[(oxan-4-yl)methyl]azetidine hydrochloride can participate in various chemical reactions due to its functional groups:
These reactions are crucial for developing derivatives that may exhibit enhanced pharmacological properties.
The mechanism of action for 3-Fluoro-3-[(oxan-4-yl)methyl]azetidine hydrochloride primarily involves interactions at the molecular level with biological targets:
Data from pharmacological studies would be necessary to elucidate specific pathways affected by this compound.
The physical and chemical properties of 3-Fluoro-3-[(oxan-4-yl)methyl]azetidine hydrochloride include:
Relevant data from studies on solubility and stability under various conditions would provide further insights into its practical applications.
3-Fluoro-3-[(oxan-4-yl)methyl]azetidine hydrochloride has several potential scientific uses:
CAS No.: 43100-65-8
CAS No.: 12141-45-6
CAS No.: 32797-12-9
CAS No.: 1239908-48-5
CAS No.: 108890-18-2
CAS No.: